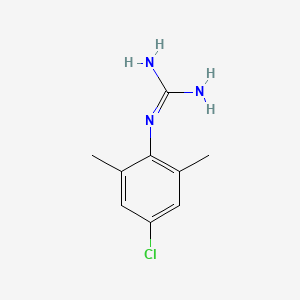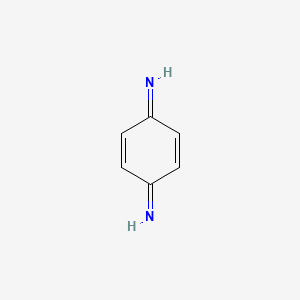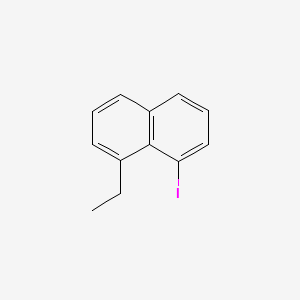
1-Ethyl-8-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-8-iodonaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethyl group at the first position and an iodine atom at the eighth position of the naphthalene ring
Métodos De Preparación
1-Ethyl-8-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure selective iodination at the eighth position. Another method involves the use of Grignard reagents, where 1-ethyl-naphthalene is first converted to a Grignard reagent, followed by reaction with iodine to yield the desired product .
Análisis De Reacciones Químicas
1-Ethyl-8-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form naphthalenes with different substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-8-iodonaphthalene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-8-iodonaphthalene involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which plays a crucial role in its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on various biological pathways .
Comparación Con Compuestos Similares
1-Ethyl-8-iodonaphthalene can be compared with other naphthalene derivatives such as:
1-Iodonaphthalene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
8-Iodonaphthalene-1-carbaldehyde:
The presence of the ethyl group in this compound enhances its hydrophobicity and can influence its reactivity and interactions with other molecules, making it unique among its analogs.
Propiedades
Fórmula molecular |
C12H11I |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
1-ethyl-8-iodonaphthalene |
InChI |
InChI=1S/C12H11I/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3 |
Clave InChI |
DBHQCIZXEOKWHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



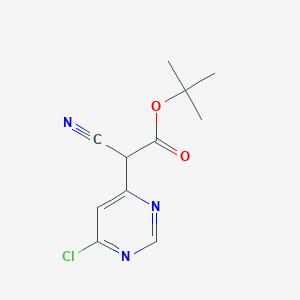
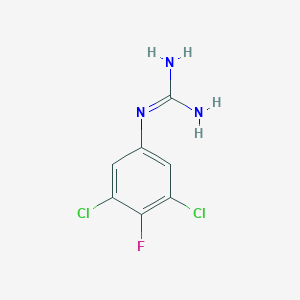
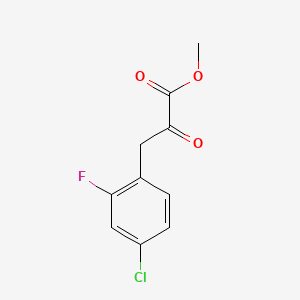
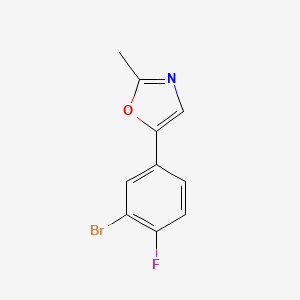


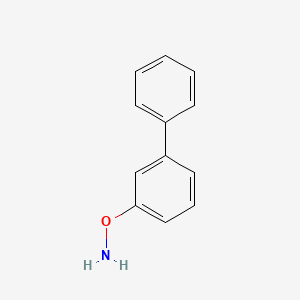
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
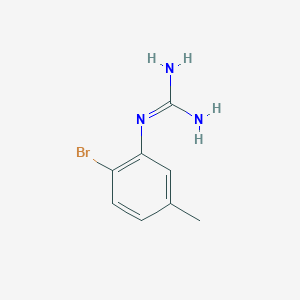
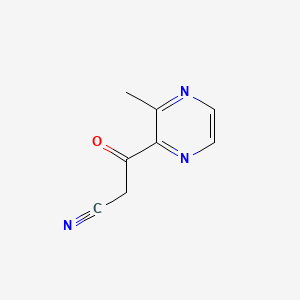
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
